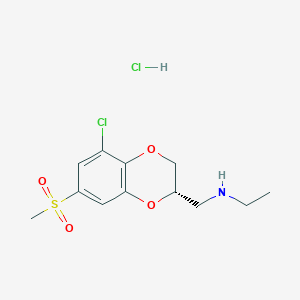

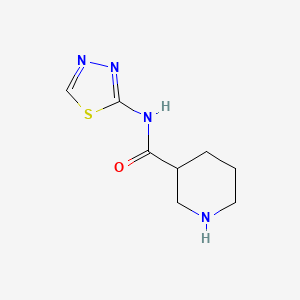

N-(1,3,4-噻二唑-2-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

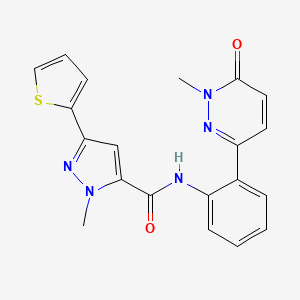

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C₈H₆N₄OS . It is also known as TGN-020, an inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the brain . AQP4 is required for maintaining fluid homeostasis and enabling water movement across barrier membranes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various reactions with different reagents . For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can produce the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .

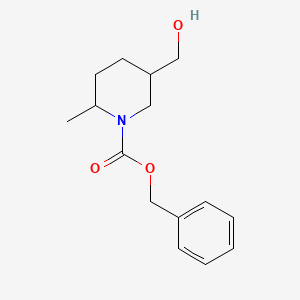

Molecular Structure Analysis

The molecular weight of “N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is 212.27 daltons . The canonical SMILES representation of the compound is C1=CC (=CN=C1)C (=O)NC2=NN=CS2 .

Chemical Reactions Analysis

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions. For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can afford the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .

Physical And Chemical Properties Analysis

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” has a molecular weight of 212.27 daltons . Its IR spectrum shows peaks at 3322 cm^-1 (NH), 1578 cm^-1 (C=N), 1266 cm^-1, and 1205 cm^-1 (C–S–C) .

科学研究应用

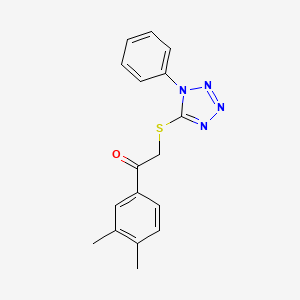

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

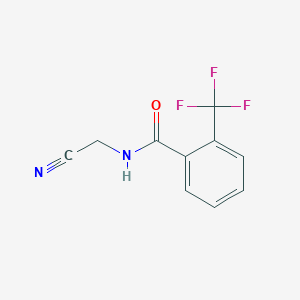

Antinociceptive Agents

New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .

Insecticides

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide and its derivatives have been studied as a new class of insecticides . The compounds were synthesized and evaluated for their insecticidal activity, with several showing promising results .

Anticancer Agents

1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their potential anticancer activity . The results of these studies could lead to the development of new anticancer drugs .

Antifungal Agents

The synthesized molecules of 1,3,4-thiadiazole derivatives have shown comparable results to the reference drug (amoxicillin) in terms of antibacterial activity . Moreover, the antifungal screening of the synthetic conjugates was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Analgesics

1,3,4-thiadiazole derivatives have been studied for their potential use as analgesics . These compounds have shown promising results in managing pain, which is still a subject of ongoing research .

作用机制

Target of Action

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel compound that has been evaluated for its potential as an anticancer agent It’s known that 1,3,4-thiadiazoles, a key structural moiety in this compound, have been reported to exhibit several biological activities .

Mode of Action

Some 1,3,4-thiadiazoles have been found to induce cell cycle arrest and apoptosis in cancer cells . These compounds can interact with their targets, leading to significant antiproliferative activity .

Biochemical Pathways

It’s known that some 1,3,4-thiadiazoles can inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the proliferation and survival of cancer cells.

Pharmacokinetics

Some 1,3,4-thiadiazoles have been found to have a low blood-brain barrier penetration capability and high intestinal absorption , which could impact the bioavailability of these compounds.

Result of Action

Some 1,3,4-thiadiazoles have been found to have significant antiproliferative activity , suggesting that they may inhibit the growth of cancer cells.

属性

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPICWGFOANVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)

![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)

![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)